N-Isopropyl-1-imidazolecarboxamide
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Overview
Description
“N-Isopropyl-1-imidazolecarboxamide” is a chemical compound with the CAS Number: 75472-66-1. It has a molecular weight of 153.18 and its IUPAC name is N-isopropyl-1H-imidazole-1-carboxamide . It is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11N3O . The InChI Code is 1S/C7H11N3O/c1-6(2)9-7(11)10-4-3-8-5-10/h3-6H,1-2H3, (H,9,11) .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 153.18 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.
Scientific Research Applications
Biological Cell Detachment and Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM), a compound related to N-Isopropyl-1-imidazolecarboxamide, has been extensively utilized in bioengineering. pNIPAM substrates are particularly known for the nondestructive release of biological cells and proteins, finding applications in areas such as the study of the extracellular matrix, cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption. These applications showcase the importance of pNIPAM in manipulating or deforming individual cells for various bioengineering purposes (Cooperstein & Canavan, 2010).
DNA Sequence Recognition and Gene Regulation
This compound derivatives, like thiazotropsin B, have shown unique DNA-binding capabilities. The specific alteration in these molecules enables them to bind to particular DNA sequences, influencing gene expression by targeting specific sequences within the DNA. Such specificity in DNA recognition opens up potential applications in gene therapy and understanding genetic disorders (Hampshire et al., 2006).
Characterization of Protein-DNA Complexes
Recent developments in the conjugation of fluorescence to Py-Im polyamides, related to this compound, have led to their use in detecting specific DNA sequences. These conjugates allow the detailed characterization of protein-DNA complexes, crucial in understanding the intricate interactions within the cell's nucleus that regulate various biological processes (Han et al., 2016).
Alkaline Stability in Anion Exchange Membranes
Derivatives of imidazolium, including those with isopropyl substitutions, demonstrate high alkaline stability, making them suitable for use in alkaline anion exchange membranes (AEMs). These materials are critical in various applications, including energy conversion and storage (Gu et al., 2014).
Tunable Properties in Thermoresponsive Polymers
Incorporating imidazolium-based ionic liquids into poly(N-isopropylacrylamide) allows for the fine-tuning of thermoresponsive properties. Such tunability is valuable in biotechnology and nanotechnology applications, particularly where temperature-controlled behavior is essential (Jain et al., 2015).
Safety and Hazards
The safety information available indicates that “N-Isopropyl-1-imidazolecarboxamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
N-Isopropyl-1-imidazolecarboxamide is a chemical compound with a molecular weight of 153.18 It is used as a reactant in the preparation of aminopyrimidinyl derivatives as inhibitors of jak kinases .
Mode of Action
As a reactant in the synthesis of aminopyrimidinyl derivatives, it may contribute to the inhibitory action on JAK kinases .
Biochemical Pathways
Given its use in the synthesis of jak kinase inhibitors , it may indirectly influence the JAK-STAT signaling pathway.
Result of Action
Given its use in the synthesis of jak kinase inhibitors , it may contribute to the regulation of cellular processes controlled by JAK-STAT signaling.
Properties
IUPAC Name |
N-propan-2-ylimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(2)9-7(11)10-4-3-8-5-10/h3-6H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHCGBPLHLWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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